molecular formula C20H16ClN5O3 B2385068 4-chloro-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1171628-44-6

4-chloro-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzamide

Cat. No. B2385068
CAS RN: 1171628-44-6
M. Wt: 409.83
InChI Key: VRUVTZRPJQHGDI-UHFFFAOYSA-N
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Description

4-chloro-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C20H16ClN5O3 and its molecular weight is 409.83. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Biological Potential

Enaminone Precursors for Novel Azines and Azolotriazines

The synthesis of novel heterocyclic compounds utilizing enaminone precursors has been explored, leading to the creation of new azines and azolotriazines with potential biological activities. This approach exemplifies the versatility of enaminone derivatives in constructing complex heterocyclic systems, potentially including compounds similar to the one (Sanad & Mekky, 2018).

Synthetic Routes to Pyrazolopyrimidines

Research into the synthesis of novel pyrazolopyrimidines derivatives highlights their potential as anticancer and anti-5-lipoxygenase agents, indicating the importance of this structural motif in developing therapeutic agents. These findings suggest a pathway for exploring the biological activities of similar compounds (Rahmouni et al., 2016).

Pyrimidine-Linked Pyrazole Heterocyclics

The synthesis and evaluation of pyrimidine-linked pyrazole heterocyclics for their insecticidal and antibacterial potential offer insights into the multifaceted applications of these compounds in both healthcare and agriculture (Deohate & Palaspagar, 2020).

properties

IUPAC Name

4-chloro-N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O3/c1-11-12(2)22-20(24-18(11)27)26-17(10-15(25-26)16-4-3-9-29-16)23-19(28)13-5-7-14(21)8-6-13/h3-10H,1-2H3,(H,23,28)(H,22,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUVTZRPJQHGDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzamide

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